2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid
Description
The compound 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid belongs to the tetrahydro-γ-carboline family, characterized by a pyridoindole scaffold with a 2-oxoacetic acid substituent. CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is a therapeutic target for inflammatory diseases like asthma and allergic rhinitis. Setipiprant exhibits an IC50 of 6 nM against CRTH2, rapid oral absorption (tmax = 2–4 h), and biphasic elimination (t1/2 = ~12 h) .
Properties
IUPAC Name |
2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-7-1-2-10-8(5-7)9-6-16(12(17)13(18)19)4-3-11(9)15-10/h1-2,5,15H,3-4,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOVOTDUGXCNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid typically involves multi-step organic synthesis, beginning with the preparation of the pyridoindole core. This is followed by the introduction of the fluoro substituent and the oxoacetic acid moiety. Conditions often involve controlled temperature environments and the use of specific catalysts to ensure the correct positioning of functional groups.
Industrial Production Methods
In an industrial context, the production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to improve reaction efficiency, as well as utilizing greener solvents and reagents to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is reactive in various types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of oxidized derivatives.
Reduction: : Reductive reactions can alter specific functional groups within the molecule.
Substitution: : The fluorine atom can be a site for nucleophilic substitution, leading to a range of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols can be used under controlled conditions.
Major Products Formed
Products vary depending on the reaction type, ranging from simple oxidized forms to complex substituted derivatives. Each product can exhibit different physicochemical properties useful in various applications.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a high degree of selectivity and potency as a CRTh2 antagonist. In vitro studies have shown that it has an IC50 value of approximately 6 nM, indicating strong binding affinity to the CRTh2 receptor, which is involved in mediating inflammatory responses associated with asthma and allergic reactions .
Clinical Development
Setipiprant has been investigated for its potential therapeutic applications in the treatment of asthma and seasonal allergic rhinitis. Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions. The lead optimization program focused on enhancing its oral bioavailability and pharmacokinetic profile, resulting in favorable absorption characteristics observed in animal models (e.g., rats and dogs) with bioavailability rates of 44% and 55%, respectively .
Metabolic Studies
Research into the metabolic pathways of Setipiprant has revealed that it undergoes significant oxidative metabolism. Key metabolites have been identified, including M7 and M9, which are formed through the oxidation of the naphthoyl group. These metabolites maintain pharmacological activity and contribute to the overall therapeutic profile of the compound .
Table 1: Summary of Pharmacokinetic Data
| Study Type | Species | Bioavailability (%) | IC50 (nM) | Reference |
|---|---|---|---|---|
| In vivo PK Study | Rat | 44 | 6 | |
| In vivo PK Study | Dog | 55 | 6 | |
| Metabolic Pathway | Human | N/A | N/A |
Table 2: Clinical Trial Outcomes
Mechanism of Action
The mechanism of action for 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating pathways involved in disease processes. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The pyrido[4,3-b]indole scaffold allows diverse substitutions at position 2, significantly altering physicochemical and pharmacological properties.
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) increase melting points, likely due to enhanced intermolecular interactions .
- Bulkier substituents (e.g., naphthoyl in setipiprant) enhance receptor binding specificity. The naphthoyl group in setipiprant contributes to CRTH2 selectivity by mimicking prostaglandin D2's hydrophobic interactions .
Adamantane-Conjugated Derivatives ()
Adamantane pharmacophores are linked to pyridoindole scaffolds to enhance antifungal activity:
Key Observations :
- Adamantane conjugates exhibit higher melting points (>230°C) due to rigid, hydrophobic structures .
- The 8-fluoro substitution (as in setipiprant) is retained in antifungal analogs, suggesting its role in enhancing bioactivity across diverse targets.
Pyrimidoindole Derivatives (–12)
Pyrimido[5,4-b]indole derivatives represent a distinct scaffold with modified heterocyclic cores:
Key Observations :
- Pyrimidoindoles lack the acetic acid/naphthoyl groups critical for CRTH2 antagonism but may target other pathways (e.g., kinase inhibition).
Pharmacological and Metabolic Comparisons
CRTH2 Antagonists
Setipiprant is compared to other CRTH2 antagonists:
| Compound | Target | IC50 (nM) | Oral Bioavailability | Major Metabolic Pathway | References |
|---|---|---|---|---|---|
| Setipiprant | CRTH2 | 6 | 44% (rat), 55% (dog) | Naphthoyl oxidation to M7/M9 metabolites | |
| MK-8318 | CRTH2 | 3.2 | 62% (rat) | N/A |
Key Observations :
- Setipiprant’s naphthoyl group undergoes epoxidation and hydrolysis to form dihydroxy-dihydronaphthalene metabolites (M7 and M9), accounting for 35.3% of administered radioactivity .
- MK-8318, a tricyclic tetrahydroquinoline, shows higher potency but lacks detailed metabolic data .
Metabolic Stability
- Setipiprant: 50% excreted unchanged in feces; metabolites M7/M9 are non-toxic and inactive, supporting its safety profile .
- Adamantane derivatives (): No metabolic data available, but adamantane’s hydrophobicity may limit renal excretion.
Biological Activity
2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is a compound of significant interest due to its potential biological activities, particularly as a CRTh2 antagonist. This article reviews the compound's synthesis, pharmacological properties, and biological activities, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is derived from the pyrido[4,3-b]indole framework, which has been modified to enhance its biological activity. The presence of the 8-fluoro substituent is crucial for its interaction with biological targets. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity.
CRTh2 Antagonism
The compound has been identified as a potent antagonist of the CRTh2 receptor, which plays a significant role in allergic responses and asthma. In vitro studies have shown that it exhibits an IC50 value of 6 nM, indicating strong receptor inhibition .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown GI50 values ranging from 29 nM to 47 nM against wild-type and mutant EGFR-expressing cells . This suggests that modifications in the structure can lead to enhanced anticancer properties.
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of related compounds on MCF7 breast cancer cells, it was found that treatment with these compounds significantly increased apoptosis. Flow cytometry analysis revealed a notable rise in apoptotic cells post-treatment, indicating a potential mechanism for their anticancer effects .
Case Study 2: CRTh2 Receptor Modulation
Another study focused on the modulation of the CRTh2 receptor by this compound showed promising results in reducing allergic inflammation in animal models. The pharmacokinetic profile indicated favorable absorption and bioavailability, further supporting its potential therapeutic use in respiratory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
